

An In-depth Technical Guide to the Synthesis of Carbazochrome from Adrenaline

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Compound of Interest

Compound Name: Carbazochrome

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This technical guide provides a comprehensive overview of the chemical synthesis of **carbazochrome**, a hemostatic agent, from its precursor, adrenaline (epinephrine). The synthesis is a two-step process involving the oxidation of adrenaline to the unstable intermediate, adrenochrome, followed by its conversion to the more stable **carbazochrome** through a condensation reaction with semicarbazide. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

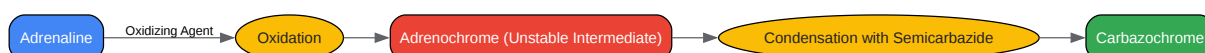
The synthesis of **carbazochrome** from adrenaline proceeds through two primary chemical transformations:

- Oxidation of Adrenaline to Adrenochrome:** The first step involves the oxidation of the catechol moiety of the adrenaline molecule to form an ortho-quinone, which then undergoes intramolecular cyclization to yield adrenochrome. This reaction is highly sensitive and can be influenced by the choice of oxidizing agent and reaction conditions. Common oxidizing agents include silver (I) oxide (Ag_2O), potassium ferricyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$), and persulfates.
- Formation of Carbazochrome (Adrenochrome Monosemicarbazone):** Due to its inherent instability, adrenochrome is typically not isolated in its pure form in industrial synthesis. Instead, it is immediately reacted with a stabilizing agent. In the synthesis of

carbazochrome, this is achieved by a condensation reaction with semicarbazide hydrochloride. This reaction forms a semicarbazone, which is a significantly more stable molecule.

Signaling Pathways and Logical Relationships

The overall synthesis workflow can be visualized as a linear progression from the starting material to the final product, with a critical unstable intermediate.



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Caption: Synthesis workflow from adrenaline to **carbazochrome**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of **carbazochrome**.

Method 1: Oxidation with Silver (I) Oxide and Subsequent Semicarbazone Formation

This method involves the use of silver (I) oxide as the oxidizing agent.

Step 1: Oxidation of Adrenaline to Adrenochrome^[1]

- Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.
- Stir the suspension for approximately 10 minutes at room temperature.
- Separate the alcoholic adrenochrome solution by filtration to remove the silver oxide residue.
- The resulting filtrate, which contains the unstable adrenochrome, should be used immediately in the next step.

Step 2: Formation of **Carbazochrome**^[1]

- To the freshly prepared adrenochrome solution, add a solution of 2 parts by weight of sodium acetate dissolved in 2 to 3 parts of water.
- Subsequently, add a solution of 2 parts by weight of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.
- A precipitate of red-orange prismatic needles of **carbazochrome** will form.
- Separate the precipitate by filtration.

Step 3: Purification^[1]

- Recrystallize the crude **carbazochrome** from diluted ethanol.
- The final product is adrenochrome mono-semicarbazone dihydrate.

Method 2: Oxidation with Persulfate and a Copper Catalyst

This method utilizes a persulfate salt as the oxidizing agent, with a copper salt acting as a catalyst.

Step 1: Oxidation of Adrenaline

- A detailed protocol from the patent literature suggests dissolving adrenaline or its salt in an aqueous medium and reacting it with a persulfate in the presence of a water-soluble copper salt at a pH of 4 to 8.

Step 2: Formation of **Carbazochrome**^[2]

- To the resulting adrenochrome solution from the oxidation step, add a solution of semicarbazide hydrochloride (0.212 mole) and potassium acetate (0.42 mole) dissolved in 150 ml of water.
- The addition should be carried out over 15 minutes while maintaining the temperature below 10°C.

- Stir the reaction mixture for an additional 2 hours to allow for the crystallization of the product.
- Collect the crude **carbazochrome** powder by filtration, wash with water, and dry.

Quantitative Data

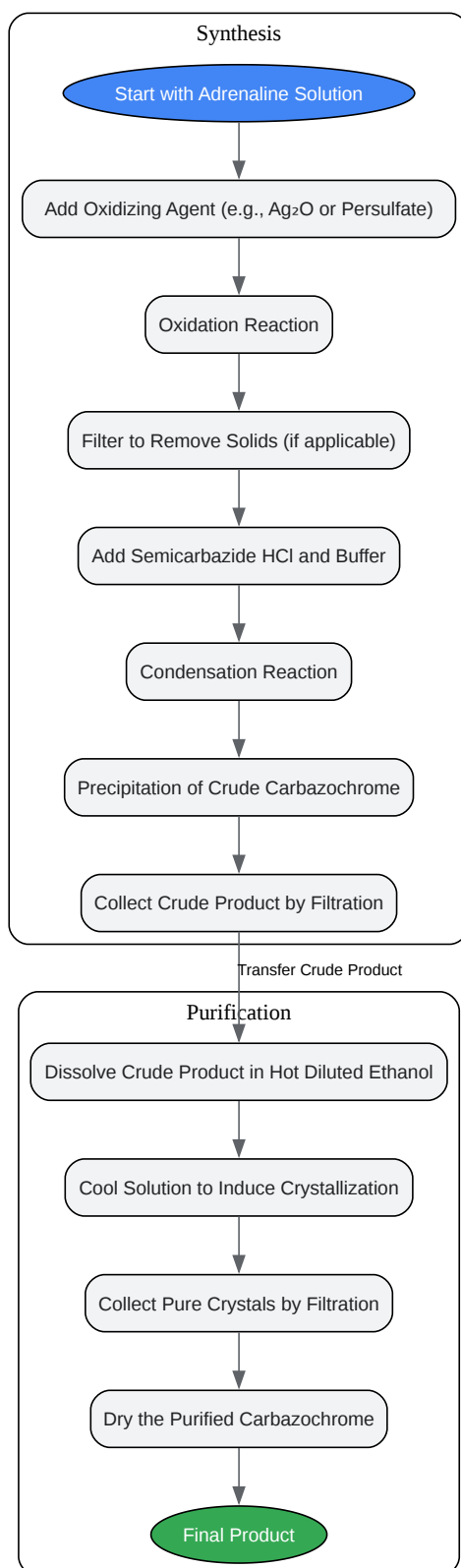
The following tables summarize the quantitative data extracted from various sources.

Parameter	Value	Reference
Carbazochrome (Adrenochrome Monosemicarbazone)		
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₃	
Molecular Weight	236.23 g/mol	
Melting Point	~203°C (with decomposition)	[1]
Solubility	Slightly soluble in water and ethanol; Insoluble in ether and chloroform.	

Reactant	Molar Ratio (relative to Adrenochrome)	Reference
Semicarbazide Hydrochloride	0.9 to 1.2	

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of **carbazochrome**.



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